Crenigacestat

Notch signaling γ-secretase inhibition cancer research

Crenigacestat (LY3039478) is the only pan-Notch γ-secretase inhibitor combining sub-nanomolar potency (Notch IC50 = 0.41 nM, 15-fold lower than Nirogacestat) with balanced 22.4-fold selectivity over APP/Aβ processing—unlike Avagacestat (193-fold APP-selective) or non-selective GSIs. For in vivo oncology models, 65% oral bioavailability in mice (vs. 37% for Nirogacestat) ensures reliable systemic exposure at the validated 8 mg/kg TIW regimen in ccRCC xenografts. Demonstrated G0/G1 arrest and Myc/Cyclin A1 downregulation in Notch-addicted cancers. Choose Crenigacestat when maximal Notch blockade at minimal solvent exposure is non-negotiable for assay reproducibility and translational validity.

Molecular Formula C22H23F3N4O4
Molecular Weight 464.4 g/mol
CAS No. 1421438-81-4
Cat. No. B606810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrenigacestat
CAS1421438-81-4
SynonymsLY3039478;  LY 3039478;  LY-3039478;  Crenigacestat
Molecular FormulaC22H23F3N4O4
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
InChIInChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1
InChIKeyYCBAQKQAINQRFW-UGSOOPFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Crenigacestat (LY3039478) for Research Procurement: Potency and Selectivity Profile of a Clinical-Stage Notch/γ-Secretase Inhibitor


Crenigacestat (LY3039478, CAS 1421438-81-4) is an orally bioavailable, small-molecule inhibitor of the Notch signaling pathway that functions by inhibiting the proteolytic activity of the γ-secretase complex, thereby preventing the release of the Notch intracellular domain (NICD) [1]. It is a pan-Notch inhibitor that has been evaluated in multiple Phase I/II clinical trials for various advanced or metastatic cancers, including desmoid tumors, adenoid cystic carcinoma, and hematological malignancies [2]. The compound is supplied as a research-grade chemical with a molecular weight of 464.44 g/mol and a purity typically exceeding 98% .

Why Crenigacestat Cannot Be Directly Substituted with Other γ-Secretase or Notch Inhibitors


While multiple γ-secretase inhibitors (GSIs) are commercially available for research, their functional selectivity and pharmacokinetic profiles differ markedly due to distinct binding modes within the presenilin-1 active site [1]. Crenigacestat exhibits a unique combination of sub-nanomolar potency for Notch inhibition and a specific selectivity window between Notch and amyloid precursor protein (APP) processing, which distinguishes it from alternatives like Nirogacestat, Avagacestat, DAPT, and MK-0752. Substitution with a different GSI without accounting for these quantitative differences will result in divergent Notch isoform inhibition, altered off-target effects on Aβ production, and non-equivalent in vivo exposure, thereby compromising experimental reproducibility and translational relevance.

Crenigacestat (LY3039478) Evidence-Based Differentiation: Quantitative Comparator Data for Informed Procurement


Crenigacestat Demonstrates Superior Notch Inhibition Potency vs. Nirogacestat and DAPT

Crenigacestat inhibits Notch signaling with an IC50 of 0.41 nM in enzymatic assays, which represents a 15-fold higher potency compared to Nirogacestat (IC50 = 6.2 nM) and an over 280-fold higher potency compared to the widely used tool compound DAPT (IC50 = 115 nM) . This sub-nanomolar potency allows for complete target engagement at lower concentrations, reducing the risk of off-target effects associated with higher compound concentrations in cell-based and in vivo experiments.

Notch signaling γ-secretase inhibition cancer research IC50 comparison

Crenigacestat Exhibits a Distinct Notch/APP Selectivity Profile Relative to Avagacestat

Crenigacestat inhibits Aβ40 production with an IC50 of 9.2 nM, yielding a Notch/Aβ selectivity ratio of approximately 22.4-fold (0.41 nM Notch IC50 vs. 9.2 nM Aβ40 IC50) [1]. In stark contrast, Avagacestat (BMS-708163) is a Notch-sparing GSI that exhibits a 193-fold selectivity for APP over Notch (Aβ40 IC50 = 0.3 nM; Notch IC50 ≈ 58 nM) [2]. Crenigacestat occupies an intermediate selectivity space, providing potent Notch blockade with measurable but reduced Aβ inhibition, which is a critical parameter for studies requiring Notch inhibition without complete ablation of physiological APP processing.

Alzheimer's disease substrate selectivity off-target minimization Aβ inhibition

Crenigacestat Demonstrates High and Consistent Oral Bioavailability Across Preclinical Species

Crenigacestat exhibits high oral bioavailability (%F) of 65% in mice, 65% in rats, and 67% in dogs, with rapid absorption and peak plasma concentrations achieved within 1-2 hours [1]. This consistent cross-species profile supports reliable oral dosing in preclinical efficacy models without the need for complex formulations. In contrast, Nirogacestat's oral bioavailability is reported to be 37% in mice, which is significantly lower [2]. This difference has practical implications for achieving sustained target engagement in vivo.

pharmacokinetics oral bioavailability in vivo studies ADME

Crenigacestat Induces G0/G1 Cell Cycle Arrest and Downregulates NOTCH-Driven Proliferative Genes in Renal Cancer Cells

In clear cell renal cell carcinoma (ccRCC) cell lines (Caki and 769-P), treatment with 1 µM Crenigacestat resulted in a significant increase in the G0/G1 cell population and a concomitant decrease in S and G2/M phases, indicative of cell cycle arrest [1]. This was accompanied by the downregulation of Myc and Cyclin A1, two components of the NOTCH-driven proliferative signature [1]. While Nirogacestat has also been shown to reduce NICD levels and Notch target genes (e.g., Hes-1, cMyc) in T-ALL cells, the specific quantitative comparison of G0/G1 arrest magnitude between the two compounds under identical conditions is not available in the current literature . However, the combination of potent Notch inhibition (0.41 nM IC50) and demonstrated in vivo efficacy (see Evidence Item 5) strongly supports Crenigacestat as a robust tool for studying Notch-dependent cell cycle regulation.

cell cycle arrest renal cell carcinoma target engagement downstream biomarkers

Crenigacestat Oral Dosing Delays Tumor Growth and Improves Survival in ccRCC Xenograft Models

In immunodeficient NSG mice xenografted with 769-P ccRCC cells, oral administration of Crenigacestat at 8 mg/kg three times per week resulted in significantly delayed tumor growth and increased overall survival compared to vehicle-treated controls . While direct head-to-head in vivo efficacy studies against Nirogacestat or other GSIs in the same ccRCC model are not publicly available, Crenigacestat's in vivo activity is supported by its high oral bioavailability (65-67%) and potent target engagement [1]. This evidence establishes Crenigacestat as a validated in vivo probe for studying Notch dependency in renal and other solid tumor models.

in vivo efficacy xenograft model renal cancer tumor growth inhibition

Crenigacestat (LY3039478): Recommended Research Applications Based on Quantitative Evidence


In Vitro Notch Pathway Inhibition Requiring Sub-Nanomolar Potency

Crenigacestat is the preferred choice for cell-based assays demanding maximal Notch inhibition at low concentrations. Its 0.41 nM IC50 is 15-fold lower than Nirogacestat, enabling complete pathway suppression while minimizing DMSO exposure and off-target activities associated with higher inhibitor concentrations. This is particularly critical in sensitive primary cell cultures or long-term differentiation assays where solvent toxicity is a concern .

In Vivo Oral Dosing Studies in Preclinical Cancer Models

For mouse xenograft or syngeneic tumor models requiring oral administration, Crenigacestat's high and consistent oral bioavailability (65% in mice, 65% in rats) ensures reliable systemic exposure and target engagement. The established efficacy in ccRCC xenografts at 8 mg/kg (TIW) provides a validated dosing regimen and positive control benchmark for oncology studies. Its bioavailability advantage over alternatives like Nirogacestat (37% in mice) makes it a more efficient and cost-effective in vivo tool [1].

Research Differentiating Notch Inhibition from APP (Aβ) Processing

Investigators studying the intersection of Notch signaling and amyloid biology should select Crenigacestat when a balanced or Notch-biased inhibition profile is required. Its 22.4-fold selectivity for Notch over Aβ production contrasts sharply with the 193-fold APP-selectivity of Avagacestat and the potent Aβ inhibition of non-selective GSIs. This intermediate profile makes Crenigacestat a valuable tool for dissecting the specific contribution of Notch blockade in disease models where APP processing is a confounding variable [2].

Investigating Notch-Dependent Cell Cycle Arrest and Proliferative Gene Signatures

Crenigacestat is a validated chemical probe for studies focused on Notch-driven cell cycle regulation, as evidenced by its ability to induce G0/G1 arrest and downregulate Myc and Cyclin A1 in ccRCC cell lines. Researchers can confidently use Crenigacestat to interrogate the Notch-Myc-Cyclin A1 axis and to screen for synthetic lethal interactions or resistance mechanisms in Notch-addicted cancer cells [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crenigacestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.